molecular formula C17H20N2O4S B2692865 N-[2-hydroxy-2-(thiophen-2-yl)propyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide CAS No. 1351589-48-4

N-[2-hydroxy-2-(thiophen-2-yl)propyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide

Cat. No.: B2692865
CAS No.: 1351589-48-4
M. Wt: 348.42
InChI Key: ILMLBUCMMFSNNS-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(thiophen-2-yl)propyl]-N’-(2-methoxy-5-methylphenyl)ethanediamide is a complex organic compound that features a thiophene ring and a substituted ethanediamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-(thiophen-2-yl)propyl]-N’-(2-methoxy-5-methylphenyl)ethanediamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-(thiophen-2-yl)propyl]-N’-(2-methoxy-5-methylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The amide groups can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Bromine, nitric acid, sulfuric acid.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

N-[2-hydroxy-2-(thiophen-2-yl)propyl]-N’-(2-methoxy-5-methylphenyl)ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2-(thiophen-2-yl)propyl]-N’-(2-methoxy-5-methylphenyl)ethanediamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiophene ring and amide groups could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-hydroxy-2-(thiophen-2-yl)propyl]-N’-(2-methoxy-5-methylphenyl)ethanediamide is unique due to its specific combination of functional groups, which may confer distinct pharmacological or material properties compared to other thiophene derivatives. Its dual amide structure and substituted thiophene ring make it a versatile compound for various applications.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylpropyl)-N'-(2-methoxy-5-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-11-6-7-13(23-3)12(9-11)19-16(21)15(20)18-10-17(2,22)14-5-4-8-24-14/h4-9,22H,10H2,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMLBUCMMFSNNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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